molecular formula C35H52O8 B12755275 Cimiracemoside I CAS No. 473554-73-3

Cimiracemoside I

Cat. No.: B12755275
CAS No.: 473554-73-3
M. Wt: 600.8 g/mol
InChI Key: FZLZHFMMPIVMNA-GGKBUSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cimiracemoside I is a triterpene glycoside compound isolated from the rhizomes of Cimicifuga racemosa, commonly known as black cohosh. This compound belongs to the cycloartane-type triterpenoids, which are known for their diverse biological activities. This compound has been studied for its potential therapeutic effects, particularly in the context of women’s health, due to its presence in black cohosh, a plant traditionally used to alleviate menopausal symptoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cimiracemoside I typically involves extraction from the rhizomes of Cimicifuga racemosa. The process begins with the drying and grinding of the plant material, followed by extraction using solvents such as methanol or ethanol. The extract is then subjected to various chromatographic techniques, including high-performance liquid chromatography (HPLC), to isolate and purify this compound .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic methods and mass spectrometry ensures the high purity and quality of the compound. The scalability of these methods allows for the production of sufficient quantities for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

Cimiracemoside I undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

    Chemistry: Used as a reference compound in the study of triterpene glycosides and their chemical properties.

    Biology: Investigated for its role in modulating biological pathways, including anti-inflammatory and antioxidant activities.

    Medicine: Explored for its potential therapeutic effects in managing menopausal symptoms, as well as its anti-cancer and immunomodulatory properties.

    Industry: Utilized in the development of dietary supplements and herbal remedies.

Mechanism of Action

Cimiracemoside I exerts its effects through multiple molecular targets and pathways. It is known to interact with estrogen receptors, which may explain its efficacy in alleviating menopausal symptoms. Additionally, it modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. These actions contribute to its anti-inflammatory and antioxidant properties .

Comparison with Similar Compounds

Cimiracemoside I is part of a larger family of cycloartane-type triterpenoids, which include compounds such as cimiracemoside D, cimidahurine, and α-D-glucopyranosyl-l-β-D-fructofuranoside. Compared to these similar compounds, this compound is unique due to its specific glycosidic linkage and functional groups, which contribute to its distinct biological activities .

List of Similar Compounds

  • Cimiracemoside D
  • Cimidahurine
  • α-D-glucopyranosyl-l-β-D-fructofuranoside
  • Cimiaceroside C
  • Cimifosides A-D

Properties

CAS No.

473554-73-3

Molecular Formula

C35H52O8

Molecular Weight

600.8 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[(1S,1'R,4S,4'R,5S,5'R,6'R,10'S,12'R,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethylspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-18'-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C35H52O8/c1-18-13-35(28-32(6,43-28)17-40-35)42-20-14-31(5)22-8-7-21-29(2,3)23(41-27-26(38)25(37)19(36)15-39-27)9-10-33(21)16-34(22,33)12-11-30(31,4)24(18)20/h8,18-21,23-28,36-38H,7,9-17H2,1-6H3/t18-,19-,20+,21+,23+,24+,25+,26-,27+,28+,30-,31+,32+,33-,34+,35+/m1/s1

InChI Key

FZLZHFMMPIVMNA-GGKBUSOCSA-N

Isomeric SMILES

C[C@@H]1C[C@@]2([C@@H]3[C@@](O3)(CO2)C)O[C@@H]4[C@H]1[C@]5(CC[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC=C7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)C

Canonical SMILES

CC1CC2(C3C(O3)(CO2)C)OC4C1C5(CCC67CC68CCC(C(C8CC=C7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.